molecular formula C13H26O2 B8227521 Methyl 9-methylundecanoate

Methyl 9-methylundecanoate

Cat. No. B8227521
M. Wt: 214.34 g/mol
InChI Key: DVWAVFSGXPEYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-methylundecanoate is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 9-methylundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-methylundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Chemistry Applications : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the importance of understanding the chemical transformations of methyl esters in polymer processing, which is crucial for developing more efficient and durable materials (Gilbert & Startin, 1980).

  • Synthesis of Phenyl Substituted Fatty Esters : Lie Ken Jie and Wong (2006) worked on the synthesis of phenyl-substituted C18 furanoid fatty esters, including Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate. This research is significant for the synthesis of specialized esters with potential applications in industrial chemistry and material science (Lie Ken Jie & Wong, 2006).

  • Metabolic Studies in Cardiology : Hasegawa et al. (2002) explored the use of a methyl-branched fatty acid analog, 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), for detecting viable myocardium in ischemic rat myocardium. This study contributes to the field of cardiology by providing insights into the use of methyl-branched fatty acids in diagnostic imaging (Hasegawa et al., 2002).

  • Fatty Acid Synthesis and Characterization : Gupta and Peters (1969) focused on the synthesis and properties of various C15-acids, including compounds related to Methyl 9-methylundecanoate. Their work provides foundational knowledge in the field of lipid chemistry, essential for developing new compounds with specific properties (Gupta & Peters, 1969).

  • Oleochemicals Research : Ahmad and Jie (2008) described the derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. This research is significant for the oleochemical industry, focusing on the production and application of oils and fats (Ahmad & Jie, 2008).

properties

IUPAC Name

methyl 9-methylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-12(2)10-8-6-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWAVFSGXPEYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-methylundecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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